![molecular formula C18H26N2O5 B1205710 1-[4-羧基-2-(3-戊基氨基)苯基]-5,5'-二(羟甲基)吡咯烷-2-酮](/img/structure/B1205710.png)
1-[4-羧基-2-(3-戊基氨基)苯基]-5,5'-二(羟甲基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one is a member of the class of benzoic acids that is benzoic acid in which the hydrogens at positions 3 and 4 have been replaced by pentan-2-ylamino and 2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl groups, respectively. It is a member of pyrrolidin-2-ones, a secondary amino compound, a member of benzoic acids and a primary alcohol. It derives from a benzoic acid.
科学研究应用
流感神经氨酸酶抑制
1-[4-羧基-2-(3-戊基氨基)苯基]-5,5'-二(羟甲基)吡咯烷-2-酮,被鉴定为化合物8,被认为是禽流感A病毒神经氨酸酶(N9)的有效抑制剂。值得注意的是,它在不依赖于传统结构(如碱性脂肪胺基或胍啶,或简单的N-乙酰基团)的情况下进行抑制,与其他已知的有效神经氨酸酶抑制剂不同。化合物8对N2NA表现出有效的抑制作用,但对N1NA的活性明显较低。对在吡咯烷酮环上进行改性的化合物8的类似物进行了合成,并评估了它们对不同流感神经氨酸酶菌株的有效性(Brouillette et al., 2003)。
结构和光谱分析
化合物2-((4-(羟甲基)苯基)(吡咯烷-1-基)甲基)酚,一种具有生物学意义的烷基氨基酚化合物,经过了广泛的分析。这包括通过FTIR、1H、13C NMR和UV-Vis光谱分析进行的结构分析,辅以计算光谱研究。该研究提供了有关分子的电子和结构性质的见解,如键长和二面角,并通过密度泛函理论(DFT)探讨了其量子化学特性。研究结果表明,烷基氨基酚化合物的性质在理论和实验上是一致的(Ulaş, 2021)。
抗菌活性
通过将吡啶醛盐酸盐与不同的N-芳基氰乙酰胺反应合成了多种2-亚氨基-5-羟甲基-8-甲基-2H-吡喃[2,3-c]吡啶-3-(N-芳基)羧酰胺,显示出显著的抗菌活性。这些化合物在进一步反应后,对细菌和真菌菌株显示出显著的有效性,其中一些化合物显示出与标准药物相当甚至更优越的功效(Zhuravel et al., 2005)。
杀真菌活性
含有吡咯烷-2,4-二酮基团的β-甲氧基丙烯酸酯衍生物被合成,并通过各种光谱方法确认了它们的结构。这些化合物被评估其对不同真菌菌株的杀真菌活性,并展示出明显的杀真菌活性,表明在对抗真菌感染方面具有潜在应用(Guihua et al., 2014)。
属性
产品名称 |
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one |
|---|---|
分子式 |
C18H26N2O5 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-[2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-(pentan-3-ylamino)benzoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-3-13(4-2)19-14-9-12(17(24)25)5-6-15(14)20-16(23)7-8-18(20,10-21)11-22/h5-6,9,13,19,21-22H,3-4,7-8,10-11H2,1-2H3,(H,24,25) |
InChI 键 |
BNIJJJRESBVRNB-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

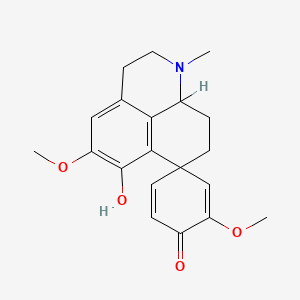
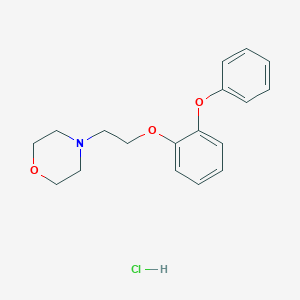
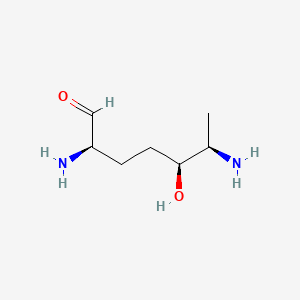
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)
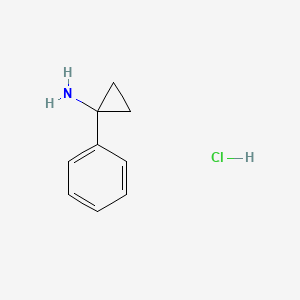
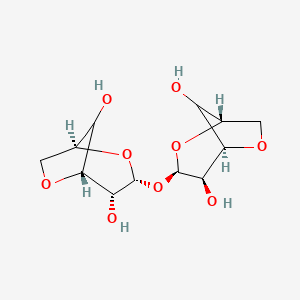
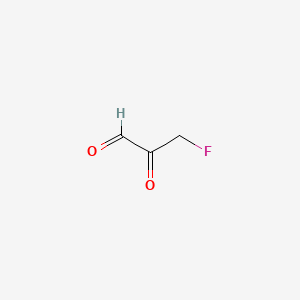
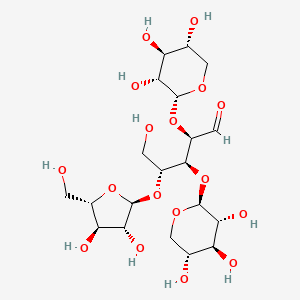
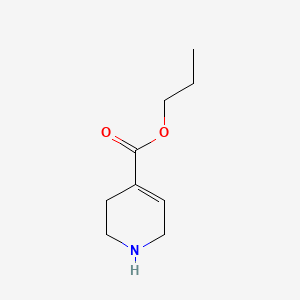
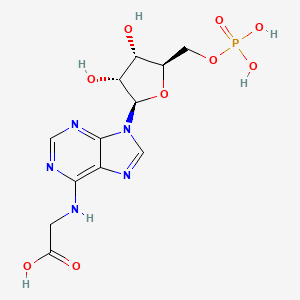
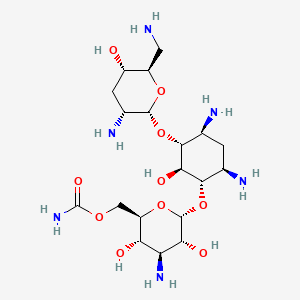
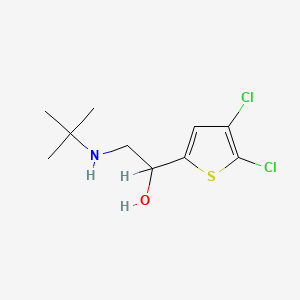
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
